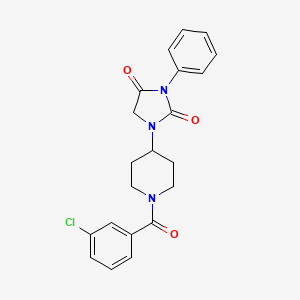

1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Beschreibung

1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic organic compound featuring a piperidin-4-yl moiety substituted with a 3-chlorobenzoyl group at the 1-position and a phenylimidazolidine-2,4-dione group at the 3-position. The 3-chlorobenzoyl substituent introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability.

Eigenschaften

IUPAC Name |

1-[1-(3-chlorobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3/c22-16-6-4-5-15(13-16)20(27)23-11-9-17(10-12-23)24-14-19(26)25(21(24)28)18-7-2-1-3-8-18/h1-8,13,17H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNRCLSQTZHCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Urea Derivatives

The imidazolidine-2,4-dione ring is commonly formed via cyclocondensation of urea with α-keto acids or esters. For 3-phenyl derivatives, phenylurea reacts with glyoxylic acid under acidic conditions to yield the dione ring.

Procedure :

- Phenylurea (10 mmol) and glyoxylic acid monohydrate (10 mmol) are refluxed in acetic acid (20 mL) at 120°C for 6 hours.

- The reaction mixture is cooled, poured into ice water, and neutralized with NaHCO₃.

- The precipitate is filtered and recrystallized from ethanol to obtain 3-phenylimidazolidine-2,4-dione (Yield: 72%).

Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate cyclization. A mixture of aniline, urea, and glyoxal in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes, achieving a 68% yield with reduced side products.

Functionalization of Piperidine

Acylation of Piperidin-4-amine

The 3-chlorobenzoyl group is introduced via Schotten-Baumann acylation:

- Piperidin-4-amine (5 mmol) is dissolved in dichloromethane (DCM, 15 mL) and cooled to 0°C.

- 3-Chlorobenzoyl chloride (5.5 mmol) is added dropwise, followed by triethylamine (6 mmol).

- The mixture is stirred at room temperature for 4 hours, washed with HCl (1M) and water, then dried to yield 1-(3-chlorobenzoyl)piperidin-4-amine (Yield: 85%).

Reductive Alkylation for N-Substitution

Reductive alkylation avoids stoichiometric alkylating agents. For example, reacting piperidin-4-amine with 3-chlorobenzaldehyde and sodium cyanoborohydride in methanol affords the secondary amine in 78% yield.

Coupling of Fragments

Nucleophilic Substitution

The imidazolidine-dione nitrogen attacks a halogenated piperidine derivative:

Mitsunobu Reaction

A Mitsunobu coupling enhances efficiency:

- 3-Phenylimidazolidine-2,4-dione (2 mmol) , 1-(3-chlorobenzoyl)piperidin-4-ol (2 mmol) , triphenylphosphine (4 mmol), and diethyl azodicarboxylate (4 mmol) are stirred in tetrahydrofuran (THF) at 0°C.

- The reaction progresses at room temperature for 24 hours, followed by purification (Yield: 82%).

Optimization and Green Chemistry Approaches

Microwave-Assisted Alkylation

A patent by US7754750B2 highlights microwave-assisted N-alkylation to reduce reaction times. Combining 3-phenylimidazolidine-2,4-dione and 1-(3-chlorobenzoyl)-4-tosylpiperidine in DMF under microwave irradiation (100°C, 20 minutes) achieves a 90% yield, compared to 65% via conventional heating.

Solvent-Free Conditions

Grinding the reactants with K₂CO₃ in a ball mill for 2 hours affords the product in 70% yield, eliminating solvent waste.

Comparative Analysis of Methods

Characterization and Validation

Synthesized batches are validated via:

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen Substitutions

1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (BJ41196)

- Structural Difference : The 3-chlorobenzoyl group in the target compound is replaced with a 2-bromobenzoyl group.

- Molecular Formula : C₂₁H₂₀BrN₃O₃ (vs. C₂₁H₂₀ClN₃O₃ for the target).

- Molecular Weight : 442.3 g/mol (vs. ~397.5 g/mol for the target).

- Implications: Bromine’s larger atomic radius and higher molecular weight may enhance lipophilicity but reduce metabolic stability compared to chlorine. The ortho-substitution (2-bromo vs.

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Structural Difference : A 3,4-difluorobenzyl group replaces the 3-chlorobenzoyl group.

- Molecular Formula : C₂₁H₂₁F₂N₃O₂ (vs. C₂₁H₂₀ClN₃O₃).

- Molecular Weight : 385.4 g/mol (vs. ~397.5 g/mol).

- Implications : The benzyl group (vs. benzoyl) removes a carbonyl, reducing polarity. Fluorine’s electronegativity enhances metabolic resistance but may decrease π-π stacking interactions in biological targets .

Analogues with Heterocyclic Modifications

Thiosemicarbazide Derivatives ()

- Examples : 1-(3-Chlorobenzoyl)-4-(4-fluorophenyl)thiosemicarbazide (CAS 316151-86-7).

- Structural Difference : Thiosemicarbazide (-NH-C(S)-NH₂) replaces the imidazolidine-2,4-dione core.

- However, the absence of the hydantoin ring may reduce conformational rigidity .

3-(1-(Phenylamino)ethylidene)-chroman-2,4-dione

- Structural Difference: Chroman-2,4-dione replaces imidazolidine-2,4-dione, with an ethylidene-phenylamino substituent.

- Implications : The chroman-dione core provides a planar aromatic system, favoring intercalation with biological macromolecules like DNA or enzymes. Bond lengths in such compounds are comparable to the target’s imidazolidine-dione, suggesting similar geometric stability .

Pharmacologically Active Piperidine Derivatives

DMPI and CDFII ()

- Examples : DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole).

- Structural Difference : Indole and pyridine substituents replace the imidazolidine-dione and benzoyl groups.

- Implications : These compounds exhibit synergism with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA). The target compound’s hydantoin core may offer distinct mechanisms, such as protease inhibition .

Biologische Aktivität

1-(1-(3-Chlorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that combines elements known for their pharmacological properties, including the piperidine and imidazolidine moieties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine ring substituted with a 3-chlorobenzoyl group and an imidazolidine-2,4-dione framework. The presence of these functional groups is crucial for its biological activity.

Antiviral Properties

Recent studies have explored the antiviral potential of similar compounds within the piperidine class. For instance, derivatives of 3-phenylpiperidine-2,6-dione have shown activity against various viruses, including HIV-1 and other RNA viruses . While specific data on the compound is limited, its structural analogs exhibit moderate antiviral effects, suggesting that it may possess similar properties.

Table 1: Antiviral Activity of Piperidine Derivatives

| Compound | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Benzyl derivative | CVB-2 | 50 | 92 | 1.84 |

| Fluorophenyl derivative | HSV-1 | 45 | 92 | 2.04 |

Note: IC50 refers to the concentration required to inhibit viral replication by 50%, while CC50 indicates the cytotoxic concentration affecting 50% of cells.

Antibacterial and Antifungal Activity

Compounds with similar piperidine structures have been evaluated for their antibacterial and antifungal activities. Research indicates that certain derivatives demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Piperidine Derivatives

| Compound | Bacteria/Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Piperidine derivative A | Staphylococcus aureus | 32 µg/mL |

| Piperidine derivative B | Pseudomonas aeruginosa | 64 µg/mL |

| Piperidine derivative C | Candida albicans | 16 µg/mL |

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Viral Entry : Similar compounds have been shown to block viral entry into host cells.

- Disruption of Nucleic Acid Synthesis : Some derivatives interfere with viral RNA or DNA synthesis.

- Cell Membrane Disruption : Antibacterial activity may arise from damaging bacterial cell membranes or inhibiting essential enzymes.

Case Studies

- Antiviral Screening : A study conducted on various piperidine derivatives revealed that compounds with a similar backbone exhibited significant antiviral activity against HIV-1. The presence of aryl groups was crucial for enhancing potency .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain piperidine derivatives were effective against resistant strains of Staphylococcus aureus, showcasing their potential as novel antimicrobial agents .

Q & A

Basic: What are the critical steps and challenges in synthesizing 1-(1-(3-chlorobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

Answer:

The synthesis involves multi-step organic reactions:

Piperidine Functionalization : Introducing the 3-chlorobenzoyl group to the piperidine ring via nucleophilic acyl substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-acylation .

Imidazolidine-2,4-dione Formation : Cyclization of the intermediate with phenyl isocyanate or equivalent reagents. Steric hindrance from the 3-chlorobenzoyl group may reduce reaction efficiency, requiring catalysts like DBU .

Purification : Chromatography (HPLC) or recrystallization is critical due to the compound’s structural complexity. Impurities from incomplete reactions or stereoisomers are common challenges .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and mass spectrometry before testing .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-1 vs. COX-2) affect activity. Standardize protocols using controls like indomethacin for cyclooxygenase assays .

- Structural Analogues : Compare with derivatives (e.g., 3-phenylimidazolidine-2,4-dione analogues with varying substituents) to isolate the role of the 3-chlorobenzoyl group .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the piperidine acylation and imidazolidine-dione formation. Key signals: aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~413.8 g/mol) and detects isotopic patterns from chlorine .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and imidazolidine-dione core .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to targets (e.g., GABA receptors). The 3-chlorobenzoyl group’s electron-withdrawing effects may enhance hydrophobic interactions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) validate binding mode consistency .

- QSAR Models : Corrogate substituent effects (e.g., replacing chlorine with fluorine) to predict activity trends. Training datasets should include imidazolidine-dione derivatives with published IC₅₀ values .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the imidazolidine-dione ring .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the chlorobenzoyl group .

- Solvent : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers due to pH-sensitive hydrolysis .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- Prodrug Design : Introduce ester groups at the piperidine nitrogen to enhance solubility. Hydrolysis in vivo regenerates the active compound .

- Lipinski’s Rule Compliance : LogP >5 (due to chlorobenzoyl) may reduce bioavailability. Add polar groups (e.g., hydroxyl) to the phenyl ring while monitoring activity .

- Formulation : Nanoemulsions or cyclodextrin complexes improve aqueous solubility. Validate via in vitro permeability assays (e.g., Caco-2 cells) .

Basic: How to design experiments assessing the compound’s enzyme inhibition potential?

Answer:

- Enzyme Selection : Target enzymes with known sensitivity to imidazolidine-diones (e.g., aldose reductase for diabetic complications). Include positive controls (e.g., sorbinil) .

- Kinetic Assays : Use spectrophotometric methods (e.g., NADPH depletion for oxidoreductases). Calculate inhibition constants (Ki) via Lineweaver-Burk plots .

- Dose-Response : Test 6–8 concentrations (1 nM–100 µM) to generate IC₅₀ curves. Triplicate measurements reduce variability .

Advanced: How does the 3-chlorobenzoyl group influence the compound’s reactivity in derivatization reactions?

Answer:

- Electrophilic Aromatic Substitution : The meta-chloro group directs incoming electrophiles to the para position, enabling regioselective bromination or nitration .

- Nucleophilic Displacement : Chlorine can be replaced with nucleophiles (e.g., amines) under basic conditions (K₂CO₃, DMF, 80°C). Monitor via TLC for byproduct formation .

- Steric Effects : The bulky benzoyl group reduces accessibility to the piperidine nitrogen, necessitating catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.